molecular formula C20H19ClFN3OS2 B2916871 N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1224005-21-3

N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2916871
CAS No.: 1224005-21-3
M. Wt: 435.96
InChI Key: APDSOKAREXZCSW-UHFFFAOYSA-N
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Description

The compound N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring:

  • A 4-chloro-2-fluorophenyl group attached to an acetamide backbone.
  • A thioether linkage connecting the acetamide to a 1,4-diazaspiro[4.5]deca-1,3-diene core.
  • A thiophen-2-yl substituent on the diazaspiro ring.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3OS2/c21-13-6-7-15(14(22)11-13)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDSOKAREXZCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound characterized by its unique spirocyclic structure and specific substituents that may impart significant biological activities. The exploration of its biological properties is crucial for potential applications in pharmacology, particularly in cancer therapy and antimicrobial activity.

Chemical Structure

The compound features a spiro[4.5]deca framework, which is known for its ability to interact with biological targets due to its three-dimensional conformation. The presence of thiophene and halogenated phenyl groups further enhances its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar compounds in the spirocyclic class. While specific data on this compound is limited, insights can be drawn from related research.

Anticancer Activity

Research indicates that compounds with spirocyclic structures often exhibit cytotoxic properties against various cancer cell lines. For instance, spiroacetal compounds have demonstrated significant cytotoxicity, suggesting that this compound may also possess similar anticancer activity .

Antimicrobial Activity

The presence of thiophene groups in the compound is associated with enhanced antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against both gram-positive and gram-negative bacteria . This suggests potential for the compound in treating infections.

Table 1: Summary of Biological Activities

Activity Related Compounds Findings
AnticancerSpiroacetal derivativesSignificant cytotoxicity observed in various cancer cell lines .
AntimicrobialThiophene-containing compoundsEffective against gram-positive bacteria such as Staphylococcus aureus .
Anti-inflammatoryVarious spirocyclic compoundsPotential inhibition of inflammatory pathways noted in related studies .

The mechanisms through which this compound may exert its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Disruption of Cell Signaling Pathways : The unique structure may allow for interference with cellular signaling pathways critical for tumor growth and survival.
  • Induction of Apoptosis : Evidence suggests that spirocyclic compounds can trigger programmed cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural differences and similarities with related compounds:

Compound Name Phenyl Substituent Diazaspiro Ring Substituent Key Synthetic Features References
Target Compound 4-chloro-2-fluorophenyl Thiophen-2-yl Likely synthesized via reflux with NaOAc/ethanol (analogous to )
N-(4-Chlorophenyl)-2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide 4-chlorophenyl 4-fluorophenyl
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-chlorophenyl Pyridine with styryl groups Reflux with NaOAc/ethanol (85% yield)
2-Chloro-N-(4-fluorophenyl)acetamide 4-fluorophenyl Hydrogen-bonded crystal structure
2-Chloro-N-(4-trifluoromethylphenyl)acetamide 4-trifluoromethylphenyl Intermediate for thiadiazole inhibitors
Key Observations:

The 4-chloro-2-fluorophenyl group increases steric bulk and lipophilicity relative to simpler analogs like , which may improve metabolic stability .

Synthetic Methodology :

  • The target compound’s synthesis likely mirrors methods used for and , involving nucleophilic substitution between a chloroacetamide and a thiol-containing diazaspiro precursor under reflux conditions .
  • Yields for such reactions typically range from 70–85%, depending on substituent reactivity .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Analogous chloroacetamides (e.g., ) exhibit intramolecular C–H···O interactions and intermolecular N–H···O bonds, stabilizing their crystal structures. Similar interactions are expected in the target compound.
  • Solubility : The thiophene moiety may improve solubility in polar aprotic solvents compared to purely phenyl-substituted analogs .

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